N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid
Description
N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuric acid is a guanidine derivative featuring a 1H-imidazole ring connected via an ethyl linker to a guanidine moiety, paired with sulfuric acid as a counterion. Guanidines are highly basic due to their conjugated π-system and are known for diverse biological activities, including antitumor, antiviral, and enzyme-inhibitory properties . The imidazole group enhances binding to biological targets, such as histamine receptors or metalloenzymes, while the sulfate salt improves aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.H2O4S/c7-6(8)10-2-1-5-3-9-4-11-5;1-5(2,3)4/h3-4H,1-2H2,(H,9,11)(H4,7,8,10);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJWEMGPYILVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33544-75-1 | |
| Record name | N-[2-(1H-imidazol-4-yl)ethyl]guanidine sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Azidoimide Intermediates
The synthesis of imidazol-4-one derivatives, a structural analog of the target compound, has been achieved via azidoimide cyclization. In one approach, terminal azidoimides undergo thermal or catalytic cyclization to form the imidazol-4-one core, followed by guanidine functionalization. For example, Scheme 15 in demonstrates two pathways for synthesizing 5-ethylidene-4-imidazolones:
- Method A : A terminal azidoimide is cyclized under basic conditions to form the imidazol-4-one ring. Subsequent Knoevenagel condensation with aldehydes introduces the ethylidene substituent at the 5-position.
- Method B : An internal azide derived from an azidoamide and aldehyde undergoes Staudinger-type reduction with triphenylphosphine, yielding an iminoyl halide. Cyclization with an amide group forms the imidazol-4-one scaffold.
Adapting this methodology, N-[2-(1H-imidazol-4-yl)ethyl]guanidine can be synthesized by substituting the aldehyde component with a guanidine-containing precursor. The final step involves sulfate salt formation via treatment with sulfuric acid, as evidenced by the molecular formula C₆H₁₃N₅O₄S in.
Aza-Wittig/Heterocumulene-Mediated Annulation
A one-pot, three-step synthesis of bicycloimidazol-4-ones reported by Ding et al. (, Scheme 18 ) provides a scalable route to complex imidazole derivatives. The process involves:
- Aza-Wittig Reaction : A (vinylimino)phosphorane reacts with aromatic isocyanates to generate a carbodiimide intermediate.
- Guanidine Formation : Addition of 2-aminoethanol to the carbodiimide yields a guanidine derivative.
- Cyclization : Tosylation of the primary alcohol with TsCl/NEt₃ induces ring closure, forming the bicyclic imidazol-4-one.
To synthesize N-[2-(1H-imidazol-4-yl)ethyl]guanidine sulfate, the vinylimino phosphorane can be replaced with a 2-(1H-imidazol-4-yl)ethylamine derivative. This modification directs the annulation toward the desired linear structure rather than a bicyclic system. The sulfate counterion is introduced during purification by precipitating the product from a sulfuric acid-containing solvent.
Base-Catalyzed Hydroamidation of Propargylic Ureas
Intramolecular hydroamidation of propargylic ureas, catalyzed by strong bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), offers a mild route to imidazol-2-ones and imidazolidin-2-ones (, Tables 2–3 ). Key steps include:
- Deprotonation : The urea proton is abstracted by BEMP, forming a reactive intermediate.
- Cyclization : The deprotonated species undergoes 5-exo-dig cyclization, yielding the imidazole ring.
For the target compound, substituting the propargylic urea with a guanidine-linked alkyne precursor enables direct cyclization into the imidazol-4-yl-ethylguanidine framework. Post-synthesis, sulfuric acid treatment converts the free base into the sulfate salt, as confirmed by the C₆H₁₃N₅O₄S formula in.
El-Saghier Reaction for Imidazolidin-4-ones
The El-Saghier reaction, a one-pot condensation of amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride, efficiently generates imidazolidin-4-ones under solvent-free conditions (, Scheme 1 ). The mechanism involves:
- Nucleophilic Attack : The amine reacts with ethyl cyanoacetate, forming a cyanoacetamide intermediate.
- Ring Closure : Ethyl glycinate hydrochloride condenses with the intermediate, followed by cyclization to form the imidazolidin-4-one core.
Applying this method, 2-(1H-imidazol-4-yl)ethylamine can replace the alkyl/aryl amines used in the original protocol. Subsequent guanidinylation via reaction with cyanamide and sulfuric acid quench yields the sulfate salt. This approach achieves yields upward of 90%, as observed in analogous syntheses.
Sulfate Salt Formation and Purification
Regardless of the synthetic route, the final step involves protonation of the guanidine moiety with sulfuric acid to form the stable sulfate salt. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of free base to sulfuric acid ensures complete salt formation.
- Solvent System : Polar solvents like ethanol or water facilitate dissolution and recrystallization.
- Purity : The product is typically isolated as a white powder with ≥95% purity, verified by HPLC and elemental analysis.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Azidoimide Cyclization | 60–75 | High functional group tolerance | Multi-step, requires toxic reagents |
| Aza-Wittig Annulation | 68–85 | One-pot scalability | Limited to aromatic isocyanates |
| Hydroamidation | 70–93 | Mild conditions, short reaction times | Sensitivity to steric hindrance |
| El-Saghier Reaction | 90–98 | Solvent-free, high atom economy | Requires high-temperature steps |
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Imidazol-5-yl)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antihistamine Activity
N-[2-(1H-imidazol-4-yl)ethyl]guanidine is structurally related to cimetidine, an H2 receptor antagonist used to treat gastric ulcers. The imidazole ring contributes to its ability to inhibit histamine-stimulated gastric acid secretion. Research indicates that modifications in the guanidine structure can enhance its pharmacological profile, leading to improved therapeutic efficacy and reduced side effects .
Anticancer Properties
Recent studies have shown that derivatives of guanidine compounds exhibit anticancer activities. For instance, N-[2-(1H-imidazol-4-yl)ethyl]guanidine has been investigated for its potential to induce apoptosis in cancer cells. The mechanism involves the modulation of cellular signaling pathways that control cell growth and survival. A study demonstrated that the compound could inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Environmental Science Applications
Heavy Metal Sensing
N-[2-(1H-imidazol-4-yl)ethyl]guanidine derivatives have been developed as sensors for heavy metals such as mercury ions. The imidazole moiety facilitates complexation with metal ions, allowing for selective detection. A case study highlighted the synthesis of a bisferrocene-benzobisimidazole triad that functions as a multichannel receptor for sensing hydrogen sulfate and mercury ions, showcasing the versatility of imidazole-containing compounds in environmental monitoring .
Analytical Chemistry Applications
Chromatographic Techniques
The compound has been utilized in chromatographic methods for the separation and analysis of various biomolecules. Its ability to form stable complexes with target analytes enhances sensitivity and selectivity in detection methods such as high-performance liquid chromatography (HPLC). A recent publication detailed the use of N-[2-(1H-imidazol-4-yl)ethyl]guanidine in developing a novel stationary phase for HPLC, which significantly improved the resolution of complex mixtures .
Data Tables
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-5-yl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The guanidine group can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) N-cyano-N'-[2-(1H-imidazol-4-yl)ethyl]-N''-[1-[[[(5-methyl-1H-imidazol-4-yl)methyl]thio]methyl]propyl]guanidine (CAS 114624-35-0)
- Molecular Formula : C₁₆H₂₄N₈S
- Key Features: Incorporates a cyano group and a thioether-linked 5-methylimidazole substituent.
- However, the bulky thioether substituent may reduce solubility compared to the sulfate salt form of the target compound .
b) N-[2-(1H-imidazol-4-yl)ethyl]acetamide (N-Acetylhistamine)
- Molecular Formula : C₇H₁₁N₃O
- Key Features : Replaces the guanidine group with an acetamide moiety.
- Comparison : The neutral acetamide eliminates the strong basicity of guanidine, altering pharmacokinetics. This compound may act as a histamine analog but lacks the enzyme-inhibitory properties associated with guanidines .
c) Amino[(1H-benzimidazol-2-yl)amino]methaniminium 4-methylbenzenesulfonate
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Key Features : Benzimidazole core with a tosylate counterion.
- Comparison: The benzimidazole group offers enhanced aromatic stacking interactions, while the tosylate anion provides moderate solubility.
Physicochemical Properties
| Compound Name | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|
| N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuric acid | ~249.27 | High (aqueous) | Guanidine, imidazole, sulfate |
| CAS 114624-35-0 | 360.48 | Moderate (organic solvents) | Cyano, thioether, imidazole |
| N-Acetylhistamine | 153.18 | Moderate | Acetamide, imidazole |
The sulfate salt in the target compound confers superior water solubility compared to neutral or thioether-containing analogues. Cyano derivatives may exhibit higher lipophilicity, favoring blood-brain barrier penetration but complicating formulation .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]guanidine, sulfuric acid (CAS No. 33544-75-1) is a compound characterized by its imidazole ring and guanidine functional group. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1-(2-(1H-imidazol-4-yl)ethyl)guanidine sulfate
- Molecular Weight : 251.27 g/mol
- Chemical Structure : The compound features an imidazole ring attached to an ethyl group and a guanidine moiety, making it a derivative of imidazole which is known for various biological activities.
The biological activity of N-[2-(1H-imidazol-4-yl)ethyl]guanidine is primarily attributed to its interaction with various biochemical pathways:
- Targets : The compound may act on enzymes or receptors involved in cellular signaling pathways.
- Mode of Action : It can function as an inhibitor or modulator of specific targets, potentially affecting processes like cell proliferation, apoptosis, and metabolic regulation.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to N-[2-(1H-imidazol-4-yl)ethyl]guanidine exhibit significant activity against various pathogens, including bacteria and fungi.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| N-[2-(1H-imidazol-4-yl)ethyl]guanidine | Staphylococcus aureus | Moderate inhibition | |
| N-[2-(1H-imidazol-4-yl)ethyl]guanidine | Candida albicans | Strong inhibition |
Anticancer Potential
Research indicates that imidazole derivatives can influence cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases.
Case Studies
- Antitubercular Activity : A study highlighted the potential of imidazole derivatives in treating multidrug-resistant tuberculosis (MDR-TB). Compounds similar to N-[2-(1H-imidazol-4-yl)ethyl]guanidine were effective against MDR strains by disrupting mycolic acid synthesis in Mycobacterium tuberculosis .
- Neuroprotective Effects : Another study explored the neuroprotective properties of guanidine derivatives, demonstrating that they could inhibit mitochondrial oxidative phosphorylation, which is crucial for neuronal survival under stress conditions .
Q & A
Basic Questions
Q. What established synthetic routes are available for N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuric acid, and how do reaction parameters affect yield?
- Methodology : The compound is synthesized via salt formation between N-[2-(1H-imidazol-4-yl)ethyl]guanidine and sulfuric acid. Key steps include:
- Intermediate Preparation : Reacting 1-methylpiperidine or analogous imidazole derivatives with cyanamide under catalytic conditions to form the guanidine base .
- Salt Formation : Neutralizing the guanidine base with sulfuric acid in stoichiometric ratios (typically 1:1 or 2:1, depending on the base’s basicity) .
- Critical Parameters :
- Temperature : Maintain 0–5°C during acid addition to prevent side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility .
- Yield Optimization : Purity of intermediates and controlled pH (6.5–7.5) during neutralization are critical .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : Identify protons and carbons in the imidazole ring (e.g., δ 7.5–8.0 ppm for imidazole protons) and guanidine moiety (δ 3.0–3.5 ppm for ethyl linker) .
- IR Spectroscopy : Confirm sulfonic acid group (S=O stretching at 1150–1250 cm⁻¹) and guanidine N-H bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ peaks (e.g., m/z ~260 for the free base) .
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and aqueous-organic mobile phases .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Test interactions with histamine receptors or kinases using fluorescence polarization assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during synthesis?
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to direct sulfonation to the imidazole ring’s N-1 position .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor intramolecular cyclization, while DMSO enhances sulfonic acid group stability .
- Temperature Gradients : Gradual warming (0°C → RT) minimizes byproducts like sulfone derivatives .
Q. How should researchers resolve contradictions between computational and experimental spectral data?
- Case Example : Discrepancies in predicted vs. observed NMR shifts for the ethylguanidine chain can arise from protonation states.
- Strategy :
- Perform pH-dependent NMR studies to assess protonation effects .
- Validate with DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments .
- Reference Data : Cross-check with PubChem entries for analogous guanidine-sulfate salts .
Q. What in silico methods predict binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with histamine H₃ receptors (PDB ID: 6D53). Focus on hydrogen bonding with imidazole and sulfonic acid groups .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME to assess bioavailability and blood-brain barrier penetration .
Q. How does pH influence the compound’s stability during synthesis and storage?
- Synthesis : Acidic conditions (pH < 4) stabilize the sulfate salt but risk hydrolyzing the imidazole ring. Neutral pH (6–7) is optimal for long-term storage .
- Degradation Pathways :
- Basic Conditions (pH > 8): Hydrolysis of guanidine to urea derivatives.
- Oxidative Stress : Sulfonic acid groups may degrade under prolonged light exposure; use amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
